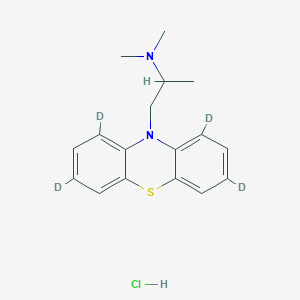
N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
Descripción general
Descripción
N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2S and its molecular weight is 324.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antineoplastic Agents
- Phenothiazine derivatives exhibit a wide range of pharmacological and biological activities, including acting as antineoplastic agents. These compounds interfere with the metabolism of neoplastic cells, either by converting or binding the metabolic products of these cells, thereby having potential use in cancer treatment (Shukla et al., 2017).
Structurally Diverse Library Generation
- Compounds derived from phenothiazine have been used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This versatility in chemical reactions showcases their potential in creating various novel compounds for scientific research (Roman, 2013).
Cocrystal Formation
- Promethazine hydrochloride, a phenothiazine derivative, has been used to form novel cocrystals with various acids. These cocrystals have been studied for their crystal structures, stability, and solubility, highlighting the compound's role in the development of new solid forms (Borodi et al., 2019).
Ylides Generation and Rearrangements
- N,N-Dimethyl derivatives of phenothiazine have been used in reactions with α-diazo ketones, catalyzed by specific complexes, to generate nitrogen ylides. These reactions are important for the synthesis of various compounds and have applications in organic chemistry (Zotto et al., 2000).
Chromatographic Behavior Study
- The chromatographic behavior of drugs containing phenothiazine rings has been studied, which is important for the development of quantitative analyses of these drugs. Such studies are crucial in understanding the interaction and behavior of these compounds in biological systems (Bobrov et al., 2000).
Mecanismo De Acción
Promethazine-d4 (hydrochloride), also known as (+/-)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4), HY-B0781S, or N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride, is a deuterium-labeled version of Promethazine hydrochloride . It is a first-generation antihistamine with various pharmacological properties .
Target of Action
Promethazine-d4 (hydrochloride) primarily targets histamine H1 receptors, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions .
Mode of Action
Promethazine-d4 (hydrochloride) acts as an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine-d4 (hydrochloride) affects the histaminergic pathways by blocking the H1 receptor, thereby reducing the effects of histamine on its target cells . It also impacts dopaminergic pathways by blocking post-synaptic mesolimbic dopamine receptors .
Pharmacokinetics
Promethazine-d4 (hydrochloride) is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 . Clinical effects are apparent within 5 minutes of an intravenous injection and within 20 minutes of an intramuscular injection . The duration of action is four to six hours, and effects may persist up to 12 hours .
Result of Action
The molecular and cellular effects of Promethazine-d4 (hydrochloride)'s action include the reduction of allergic reactions, sedation, and the prevention of nausea and vomiting . It may also help with some symptoms associated with the common cold and may also be used for sedating people who are agitated or anxious .
Action Environment
The action, efficacy, and stability of Promethazine-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the formulation of the drug can affect its stability . The dosage form was found to be stable for a year in conditions characteristic of the second climate zone . Furthermore, the route of administration can also impact the drug’s action. For example, intravenous administration can lead to quicker onset of action compared to oral or intramuscular administration .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i6D,7D,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-RPMJCVFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C)N(C)C)[2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746762 | |
| Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173018-74-0 | |
| Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



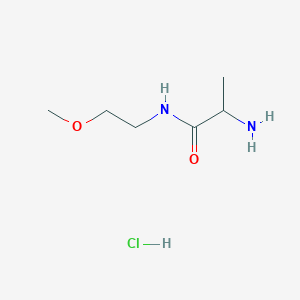
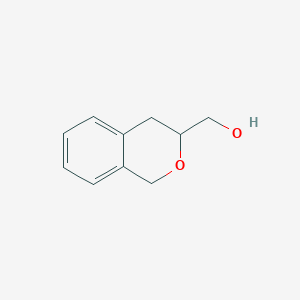

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
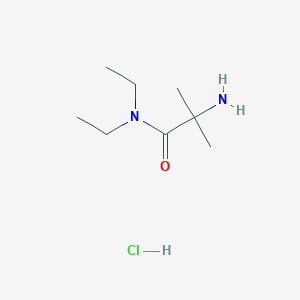
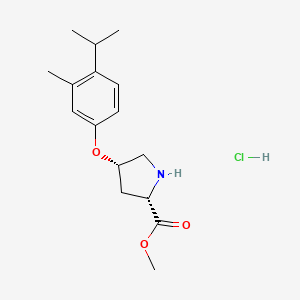

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
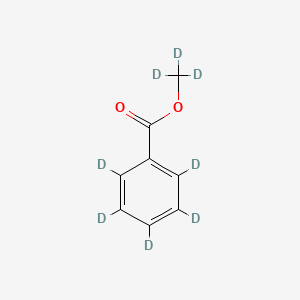
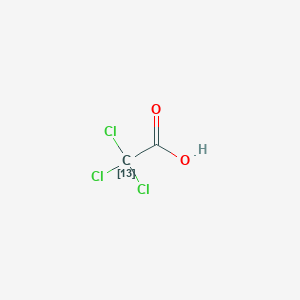
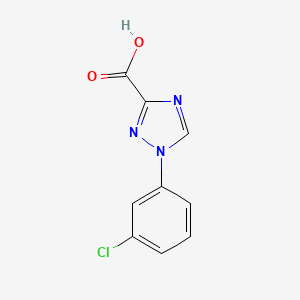
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)